molecular formula C18H21N3O4S B5043194 1-benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine

1-benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B5043194
M. Wt: 375.4 g/mol
InChI Key: WEDMMXMKSGLWQU-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is an organic compound with the molecular formula C18H21N3O4S. It is a derivative of piperazine, a chemical structure commonly found in various pharmacologically active compounds. This compound features a benzyl group attached to the nitrogen atom of the piperazine ring, and a sulfonyl group linked to a nitrophenyl moiety, making it a versatile molecule in synthetic chemistry and pharmaceutical research .

Preparation Methods

The synthesis of 1-benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The sulfonyl group can also form strong interactions with proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Properties

IUPAC Name

1-benzyl-4-(4-methyl-3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-15-7-8-17(13-18(15)21(22)23)26(24,25)20-11-9-19(10-12-20)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDMMXMKSGLWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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